molecular formula C25H22N6O3S B2691320 N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide CAS No. 872197-50-7

N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide

Cat. No.: B2691320
CAS No.: 872197-50-7
M. Wt: 486.55
InChI Key: ZUKMPOATJMQCPN-UHFFFAOYSA-N
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Description

N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazoloquinazoline core, along with the sulfonyl and acetamide groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.

    Reduction: Reduction reactions can target the triazoloquinazoline core, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced derivatives of the triazoloquinazoline core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Comparison with Similar Compounds

  • 3-(3,4-dimethylbenzenesulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 3-(3,4-dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Comparison: N-(4-{[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)acetamide is unique due to the presence of the acetamide group, which can influence its solubility, stability, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.

Properties

IUPAC Name

N-[4-[[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3S/c1-15-8-13-20(14-16(15)2)35(33,34)25-24-28-23(21-6-4-5-7-22(21)31(24)30-29-25)27-19-11-9-18(10-12-19)26-17(3)32/h4-14H,1-3H3,(H,26,32)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKMPOATJMQCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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